molecular formula C17H9NO4 B2518647 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 294667-03-1

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2518647
CAS No.: 294667-03-1
M. Wt: 291.262
InChI Key: QASYITPYLMDSCT-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring, a dioxoisoindoline moiety, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-ethynylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethynylphenyl)acetic acid
  • 2-[(3-Ethynylphenyl)amino]acetic acid
  • 2-[(3-Ethynylphenyl)amino]propanoic acid

Uniqueness

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethynyl group and the dioxoisoindoline moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22)9-14(13)16(18)20/h1,3-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASYITPYLMDSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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